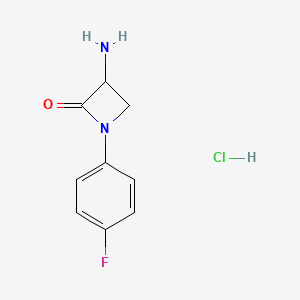

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride

CAS No.: 1443979-37-0

Cat. No.: VC2578176

Molecular Formula: C9H10ClFN2O

Molecular Weight: 216.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1443979-37-0 |

|---|---|

| Molecular Formula | C9H10ClFN2O |

| Molecular Weight | 216.64 g/mol |

| IUPAC Name | 3-amino-1-(4-fluorophenyl)azetidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H9FN2O.ClH/c10-6-1-3-7(4-2-6)12-5-8(11)9(12)13;/h1-4,8H,5,11H2;1H |

| Standard InChI Key | ZEJGLXYIFQAUSQ-UHFFFAOYSA-N |

| SMILES | C1C(C(=O)N1C2=CC=C(C=C2)F)N.Cl |

| Canonical SMILES | C1C(C(=O)N1C2=CC=C(C=C2)F)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride belongs to the azetidine family, characterized by a four-membered ring structure. This compound features a β-lactam (azetidin-2-one) core with specific substitutions that contribute to its chemical behavior and potential biological activity.

Basic Identification Data

| Parameter | Value |

|---|---|

| CAS Number | 1443979-37-0 |

| Molecular Formula | C₉H₁₀ClFN₂O |

| Molecular Weight | 216.64 g/mol |

| IUPAC Name | 3-amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride |

| InChI Key | ZEJGLXYIFQAUSQ-UHFFFAOYSA-N |

Structural Features

The compound consists of a four-membered β-lactam ring with an amino group at position 3 and a 4-fluorophenyl substituent attached to the ring nitrogen. The structure exists as a hydrochloride salt, which enhances its stability and solubility in aqueous media. The fluorine atom on the phenyl ring plays a crucial role in enhancing the compound's reactivity and biological activity through increased lipophilicity and metabolic stability.

The β-lactam core features a strained four-membered ring structure with an amide bond, which contributes significantly to the compound's reactivity. This ring strain is a key factor in the biological activity of β-lactam compounds, particularly in their interactions with bacterial proteins .

Synthesis Methods

The synthesis of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride can be accomplished through several methods, with the Staudinger cycloaddition being the most commonly employed approach.

Staudinger Cycloaddition

The Staudinger reaction involves the [2+2] cycloaddition between an imine and a ketene to form the β-lactam ring. In the context of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride, this typically involves:

-

Formation of an imine from 4-fluoroaniline and an appropriate aldehyde

-

Reaction of the imine with a ketene derived from an activated glycine derivative (such as phthalylglycyl chloride)

The stereochemistry of the products obtained from the Staudinger cycloaddition is influenced by experimental conditions (solvent, temperature, and order of addition of reagents) and the type of ketene precursor used .

Alternative Synthesis Methods

Alternative approaches may include:

-

Ring-closure reactions of appropriately substituted acyclic precursors

-

Modification of existing β-lactam structures

-

Use of protected amino acids as starting materials to introduce the amino functionality at position 3

For example, research involving similar compounds has demonstrated that when using phthalylglycyl chloride as the ketene precursor, the best results are obtained by dropwise addition of a 4-fold excess of acid chloride to a methylene chloride solution of the imine .

Chemical Reactivity

The chemical reactivity of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride is largely determined by its strained four-membered ring and the functional groups present in the molecule.

Typical Reactions

The compound can participate in various chemical transformations:

-

Ring-opening reactions: The strained nature of the β-lactam ring makes it susceptible to nucleophilic attack, especially by nucleophiles such as amines, alcohols, and thiols.

-

Nucleophilic substitution reactions: The amino group at position 3 can serve as a nucleophile in substitution reactions with electrophiles.

-

Amide bond formation: The primary amine can react with carboxylic acids, acid chlorides, or activated esters to form amide bonds, leading to the synthesis of more complex derivatives .

-

Salt formation and neutralization: As a hydrochloride salt, the compound can undergo acid-base reactions to form the free base or different salts .

Stability Considerations

The stability of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride under various conditions is an important consideration for both its synthesis and application:

-

Generally stable under standard laboratory conditions

-

Sensitive to moisture and strong bases, which can promote ring-opening reactions

-

Light sensitivity may lead to gradual decomposition

-

Thermal stability is moderate, with decomposition possible at elevated temperatures

The presence of the fluorine atom in the phenyl ring contributes to the compound's stability by influencing the electronic properties of the molecule and potentially affecting its resistance to metabolic degradation.

Applications in Research and Development

3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride has several potential applications in research and pharmaceutical development.

Pharmaceutical Applications

The compound serves as a valuable building block in medicinal chemistry for the development of:

-

Novel antibiotics: The β-lactam structure is the core of many antibiotics, and derivatives of this compound could potentially address antibiotic resistance issues .

-

Anticancer agents: Building on the antiproliferative activities observed in related compounds, derivatives could be developed as potential anticancer drugs .

-

Cholesterol-lowering drugs: Similar to ezetimibe, derivatives could function as cholesterol absorption inhibitors .

Synthetic Applications

As a functionalized β-lactam, this compound serves as a versatile intermediate in organic synthesis:

-

Building block for complex molecules: The reactive functional groups allow for further elaboration to more complex structures.

-

Template for stereochemically defined compounds: The defined stereochemistry of the β-lactam ring makes it a useful scaffold for stereoselective synthesis .

-

Precursor for β-amino acids: Ring-opening reactions can provide access to β-amino acids with defined stereochemistry .

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride, a comparison with structurally related compounds is valuable.

Comparison with Related β-Lactams

Structure-Property Relationships

The position and nature of substituents on the β-lactam ring significantly impact the properties of these compounds:

Future Research Directions

The unique structure and properties of 3-Amino-1-(4-fluorophenyl)azetidin-2-one hydrochloride suggest several promising avenues for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume